molecular formula C23H19ClN4O B2857899 (1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 1206997-62-7

(1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B2857899
CAS No.: 1206997-62-7
M. Wt: 402.88
InChI Key: HHCSSRBACDPVLO-UHFFFAOYSA-N
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Description

(1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C23H19ClN4O and its molecular weight is 402.88. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Potential

Compounds structurally similar to (1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone have shown promising antimicrobial and anticancer activities. For instance, novel pyrazole derivatives with various moieties were synthesized and demonstrated significant in vitro antimicrobial and anticancer activity, outperforming the reference drug doxorubicin in some cases. These compounds were characterized by a series of analytical techniques and evaluated for their biological activities, indicating the potential for developing new therapeutic agents in the fight against cancer and microbial infections (Hafez, El-Gazzar, & Al-Hussain, 2016).

Molecular Docking and Biological Evaluations

Further research into similar compounds has included detailed molecular docking studies, aiming to understand their interaction with biological targets better. Such studies have been instrumental in identifying potential new drugs with anticancer and antimicrobial properties. One study focused on the synthesis of novel quinoline derivatives bearing pyrazoline and pyridine analogues, showing significant antimicrobial activity and promising results in molecular docking studies. This suggests these compounds' potential to overcome microbe resistance to pharmaceutical drugs, indicating the broad applicability of this compound and its analogues in developing new therapeutic strategies (Katariya, Vennapu, & Shah, 2021).

Synthesis and Characterization for Therapeutic Applications

The synthesis and characterization of compounds with a structure similar to the chemical have led to the identification of several potential therapeutic applications. Through various synthetic methods, researchers have been able to produce derivatives that show promising biological activities, such as anti-inflammatory and analgesic properties. This area of research holds significant potential for developing new treatments for inflammation and pain management, showcasing the versatile applications of this compound in medicinal chemistry (Farag et al., 2012).

Properties

IUPAC Name

[1-(2-chlorophenyl)-5-pyrrol-1-ylpyrazol-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O/c24-20-9-3-4-10-21(20)28-22(26-12-5-6-13-26)19(15-25-28)23(29)27-14-11-17-7-1-2-8-18(17)16-27/h1-10,12-13,15H,11,14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCSSRBACDPVLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=C(N(N=C3)C4=CC=CC=C4Cl)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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